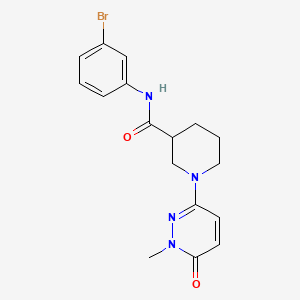![molecular formula C20H22FN5O3 B2497293 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923227-88-7](/img/structure/B2497293.png)
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis approaches for structurally related triazole derivatives often involve multi-step reactions starting from simple precursors. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide utilized 4-chlorobenzenamine, with conditions optimized for high yield and purity (Kan, 2015). Similarly, ruthenium-catalyzed synthesis methods have been developed for 5-amino-1,2,3-triazole-4-carboxylates, showcasing the versatility in creating triazole-based scaffolds (Ferrini et al., 2015).
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are common techniques used for analyzing the molecular structure of triazole compounds. For instance, the crystal structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined, revealing significant dihedral angles and hydrogen bonding that contribute to its stability (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cycloadditions, Fries rearrangements, and interactions with different reagents, to form a wide range of products. For example, the microwave-assisted Fries rearrangement of triazole amides under catalyst- and solvent-free conditions has been explored for the synthesis of fluorinated benzamide derivatives, highlighting the chemical versatility of triazoles (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of triazole compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystal structure analysis often reveals the intermolecular interactions that dictate these properties. For example, the study on 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole provided insights into its hydrogen bonding network, which is crucial for understanding its physical properties (Șahin et al., 2011).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and interactions with various chemical reagents, are central to their utility in synthesis and potential applications. Studies such as the synthesis and chemical reactivity of triazole derivatives under different conditions provide a basis for understanding these properties (Ferrini et al., 2015).
科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis and characterization of triazole derivatives, including those similar to the specified compound, exploring their chemical properties and potential as building blocks in pharmaceuticals and materials science. For instance, studies on triazole derivatives have demonstrated various synthetic routes and characterized these compounds using spectroscopic methods and X-ray crystallography, highlighting their structural features and potential for further functionalization (Ahmed et al., 2020).
Antimicrobial and Antitumor Activities
Several studies have synthesized triazole derivatives and evaluated their antimicrobial and antitumor activities. These compounds have been found to possess significant activity against various microorganisms and cancer cell lines, indicating their potential as templates for the development of new therapeutic agents. For example, triazole derivatives have been shown to exhibit good to moderate antimicrobial activities and cytotoxic effects on certain cancer cell lines, suggesting their applicability in developing new antimicrobial and anticancer therapies (Bektaş et al., 2007).
Potential in Drug Discovery
The structural features of triazole derivatives, such as those related to the specified compound, make them attractive candidates for drug discovery. Their ability to interact with various biological targets, demonstrated through in vitro studies, supports their potential utility in designing new drugs. For instance, research on ferrocenylmethyl amino acid fluorinated benzene-carboxamide derivatives has highlighted their anticancer activity, providing insights into their mechanism of action and potential as anticancer agents (Butler et al., 2013).
作用機序
Target of Action
It is known that 5-amino-pyrazoles, a class of compounds to which this molecule belongs, are versatile synthetic building blocks used in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds . These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles are known to undergo various reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the formation of various heterocyclic compounds, which can interact with biological targets in different ways .
Biochemical Pathways
It is known that 5-amino-pyrazoles can be used to synthesize a wide variety of heterocyclic compounds . These compounds can affect various biochemical pathways depending on their structure and the specific biological targets they interact with .
Result of Action
The effects of a compound at the molecular and cellular level depend on its interaction with its biological targets and the biochemical pathways it affects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-28-16-7-6-13(11-17(16)29-2)8-9-23-20(27)18-19(22)26(25-24-18)12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12,22H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCZNHDXUIFMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)
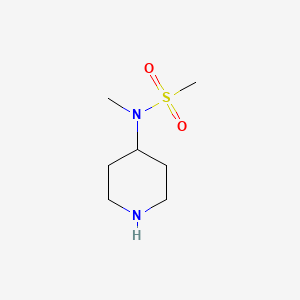
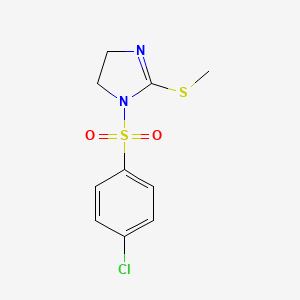
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

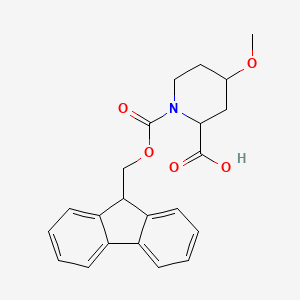

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
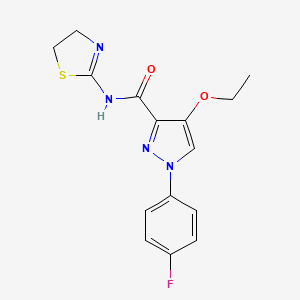
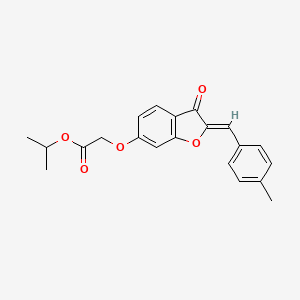
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
